Cas no 357405-49-3 ([3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester)
![[3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/357405-49-3x500.png)
[3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- [3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester
- EN300-797328
- JMQHIHHSPKRFBX-UHFFFAOYSA-N
- tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate
- 357405-49-3
-
- インチ: 1S/C12H17NO4/c1-12(2,3)17-11(15)13-6-4-10(14)9-5-7-16-8-9/h5,7-8H,4,6H2,1-3H3,(H,13,15)
- InChIKey: JMQHIHHSPKRFBX-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC(C1=COC=C1)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 239.11575802g/mol
- どういたいしつりょう: 239.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 68.5Ų
[3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797328-0.25g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 0.25g |
$774.0 | 2024-05-22 | |
Enamine | EN300-797328-10.0g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 10.0g |
$3622.0 | 2024-05-22 | |
Enamine | EN300-797328-2.5g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 2.5g |
$1650.0 | 2024-05-22 | |
Enamine | EN300-797328-5.0g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 5.0g |
$2443.0 | 2024-05-22 | |
Enamine | EN300-797328-1.0g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 1.0g |
$842.0 | 2024-05-22 | |
Enamine | EN300-797328-0.05g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 0.05g |
$707.0 | 2024-05-22 | |
Enamine | EN300-797328-0.5g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 0.5g |
$809.0 | 2024-05-22 | |
Enamine | EN300-797328-0.1g |
tert-butyl N-[3-(furan-3-yl)-3-oxopropyl]carbamate |
357405-49-3 | 95% | 0.1g |
$741.0 | 2024-05-22 |
[3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
[3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl esterに関する追加情報
[3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester: A Comprehensive Overview
The compound with CAS No 357405-49-3, known as [3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a furan ring and a carbamate group, making it a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic chemistry have enabled researchers to explore the potential of this compound in drug discovery. The furan moiety, a five-membered aromatic ring containing one oxygen atom, is known for its versatility in participating in numerous chemical reactions. In this compound, the furan group is attached to a propyl chain, which further bears a ketone group (hence the "oxo" designation). This arrangement provides a platform for exploring stereochemical and electronic effects in molecular interactions.
The carbamate group in the molecule plays a crucial role in modulating its physical and chemical properties. Carbamates are widely used in pharmaceuticals due to their ability to act as prodrugs or to enhance the bioavailability of active ingredients. In this case, the carbamate is derived from 1,1-dimethylethyl alcohol, which contributes to the molecule's stability and solubility characteristics.
One of the most exciting developments involving this compound is its application in medicinal chemistry. Researchers have investigated its potential as an intermediate in the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors, making them candidates for further drug development.
Moreover, the synthesis of [3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester has been optimized using green chemistry principles. This approach not only enhances the efficiency of the reaction but also reduces environmental impact by minimizing waste and energy consumption.
In terms of structural analysis, modern computational tools have provided deeper insights into the electronic distribution and conformational preferences of this molecule. These studies are essential for predicting its behavior in different chemical environments and for designing novel analogs with improved properties.
Another area of interest is the exploration of this compound's interactions with biological systems. Preliminary assays have indicated that it may possess anti-inflammatory or antioxidant properties, which could be harnessed for therapeutic applications.
As research continues to unfold, [3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester stands out as a versatile building block with immense potential in both academic and industrial settings. Its unique combination of functional groups makes it an ideal candidate for further exploration across diverse fields of study.
357405-49-3 ([3-(3-Furanyl)-3-oxopropyl]-carbamic acid 1,1-dimethylethyl ester) 関連製品
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